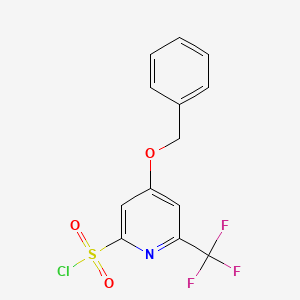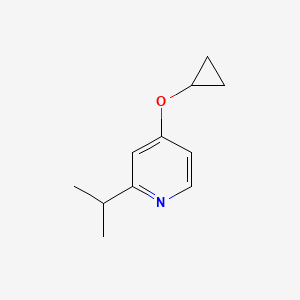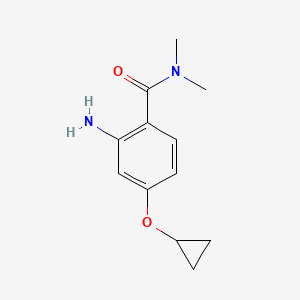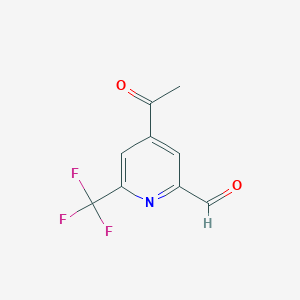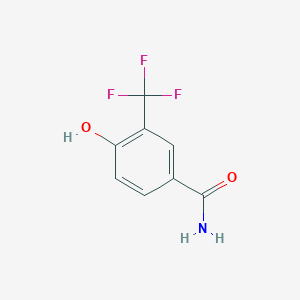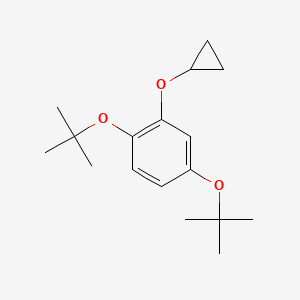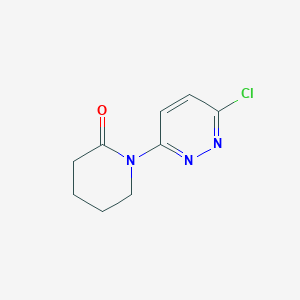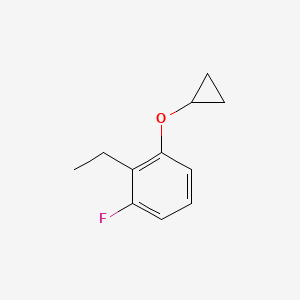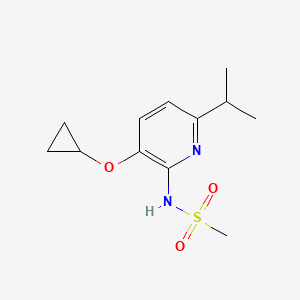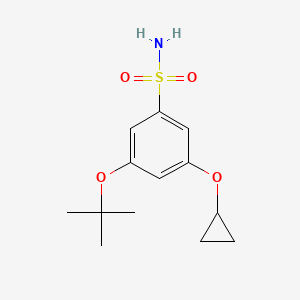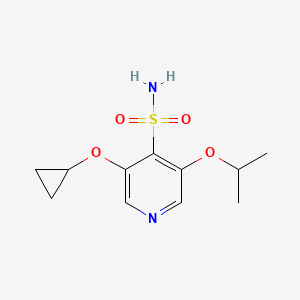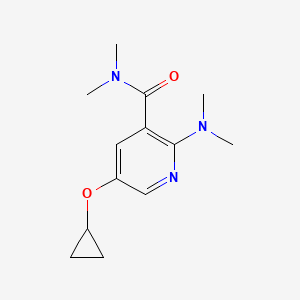
5-Cyclopropoxy-2-(dimethylamino)-N,N-dimethylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-2-(dimethylamino)-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C13H19N3O2 It is a derivative of nicotinamide, featuring a cyclopropoxy group and a dimethylamino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-(dimethylamino)-N,N-dimethylnicotinamide typically involves the reaction of nicotinic acid derivatives with cyclopropyl alcohol and dimethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-2-(dimethylamino)-N,N-dimethylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-2-(dimethylamino)-N,N-dimethylnicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-2-(dimethylamino)-N,N-dimethylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Cyclopropoxy-2-(dimethylamino)nicotinamide
- 5-Cyclopropoxy-2-(dimethylamino)-N,N-dimethylisonicotinamide
- 5-Cyclopropoxy-2-(dimethylamino)-N,N-dimethylbenzamide
Uniqueness
5-Cyclopropoxy-2-(dimethylamino)-N,N-dimethylnicotinamide is unique due to its specific structural features, such as the cyclopropoxy group and the dimethylamino group. These features confer distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C13H19N3O2 |
|---|---|
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
5-cyclopropyloxy-2-(dimethylamino)-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H19N3O2/c1-15(2)12-11(13(17)16(3)4)7-10(8-14-12)18-9-5-6-9/h7-9H,5-6H2,1-4H3 |
InChI-Schlüssel |
TYJMUVZTXFOEME-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C=C(C=N1)OC2CC2)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


